molecular formula C16H20IN7O B11560022 4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11560022
M. Wt: 453.28 g/mol
InChI Key: YXLUDNBCBQKOCP-WOJGMQOQSA-N
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Description

4-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a halogenation reaction, often using iodine and a suitable catalyst.

    Attachment of the Hydrazine and Morpholine Groups: These groups are attached through nucleophilic substitution reactions, where the triazine core reacts with hydrazine and morpholine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and morpholine groups.

    Reduction: Reduction reactions can target the triazine core or the iodophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the triazine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may be explored as a treatment for various diseases, including cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • 4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its iodophenyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H20IN7O

Molecular Weight

453.28 g/mol

IUPAC Name

2-N-[(E)-(2-iodophenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H20IN7O/c1-23(2)15-19-14(20-16(21-15)24-7-9-25-10-8-24)22-18-11-12-5-3-4-6-13(12)17/h3-6,11H,7-10H2,1-2H3,(H,19,20,21,22)/b18-11+

InChI Key

YXLUDNBCBQKOCP-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=CC=C3I

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=CC=C3I

Origin of Product

United States

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